Product packaging for 3-(2-fluorophenyl)-N-propylpropanamide(Cat. No.:)

3-(2-fluorophenyl)-N-propylpropanamide

Cat. No.: B5410404
M. Wt: 209.26 g/mol
InChI Key: ROPQYRUSGBLWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(2-Fluorophenyl)-N-propylpropanamide (CAS 5939-06-0) is a synthetic organic compound with the molecular formula C 20 H 27 FN 2 O and a molecular weight of 330.44000 . It is characterized by a density of approximately 1.02 g/cm³ and a boiling point of 450.8°C at 760 mmHg, indicating its stability as a liquid at room temperature . The compound features a fluorophenyl group attached to a propanamide chain with an N-propyl substitution, a structure that suggests potential as a key intermediate in advanced synthetic pathways . This compound is offered for research and development purposes. Researchers investigating structure-activity relationships (SAR) in medicinal chemistry may find value in this molecule, particularly as a building block for the synthesis of more complex bioactive molecules. The incorporation of both fluorine and amide functional groups is common in the development of compounds for pharmaceutical and agrochemical research, though specific applications for this compound are an active area of scientific exploration . Please Note: This product is strictly for research use in a laboratory setting. It is not intended for human consumption, diagnostic use, or any therapeutic application. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16FNO B5410404 3-(2-fluorophenyl)-N-propylpropanamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-2-9-14-12(15)8-7-10-5-3-4-6-11(10)13/h3-6H,2,7-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPQYRUSGBLWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 3 2 Fluorophenyl N Propylpropanamide and Congeners

Retrosynthetic Analysis and Disconnection Strategies for Complex Amide Structures

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the synthesis of complex molecules. For a target molecule like 3-(2-fluorophenyl)-N-propylpropanamide, the most prominent disconnection is at the amide bond itself. sigmaaldrich.com This is a classic C-N bond disconnection strategy.

Primary Disconnection (Amide Bond):

The most logical and widely practiced retrosynthetic disconnection for this compound is across the amide C-N bond. This approach simplifies the molecule into two readily available or synthetically accessible precursors:

Carboxylic Acid Synthon: 3-(2-fluorophenyl)propanoic acid.

Amine Synthon: n-Propylamine.

This strategy is advantageous because a vast number of methods exist for forming amide bonds from a carboxylic acid and an amine. nih.gov The forward synthesis involves the coupling of these two components, often requiring activation of the carboxylic acid. researchgate.net

Alternative Disconnections:

While less common for this specific structure, other disconnections could be considered for more complex analogues:

Cα-Cβ Bond Disconnection: This would involve breaking the carbon-carbon bond in the propanamide backbone, potentially leading to synthons like a 2-fluorophenylacetylide equivalent and an N-propylacrylamide synthon. This approach is significantly more complex and would only be considered if the primary route is unfeasible or for accessing specific analogues.

Aryl C-C Bond Disconnection: Breaking the bond between the phenyl ring and the propane (B168953) chain is another theoretical possibility, involving advanced cross-coupling strategies to construct the 3-phenylpropane backbone.

For this compound, the amide bond disconnection remains the most strategically sound and efficient approach.

Established and Emerging Amidation Reaction Methodologies

The formation of the amide bond is one of the most performed reactions in the pharmaceutical industry. rsc.org Traditional methods often rely on stoichiometric activating agents, while emerging techniques focus on catalytic and more sustainable alternatives. sigmaaldrich.comucl.ac.uk

The synthesis of amides from carboxylic acids and amines is not spontaneous and typically requires the activation of the carboxylic acid to form a more electrophilic species. fishersci.co.ukiris-biotech.de Peptide coupling reagents, originally developed for peptide synthesis, are widely used for this purpose. uni-kiel.de These reagents convert the carboxylic acid into a highly activated intermediate, such as an active ester or an O-acylisourea, which then readily reacts with the amine. fishersci.co.uk

Common classes of coupling reagents include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.co.ukpeptide.com To minimize side reactions and racemization in chiral systems, they are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). fishersci.co.uk

Onium Salts (Aminium/Uronium and Phosphonium): These reagents, such as HATU, HBTU, and PyBOP, are among the most popular due to their high efficiency and low rates of side reactions. peptide.combachem.com They allow for a one-pot activation and coupling process, avoiding the isolation of the activated intermediate. fishersci.co.uk

The synthesis of this compound would involve reacting 3-(2-fluorophenyl)propanoic acid with one of these coupling agents, followed by the addition of n-propylamine in a suitable aprotic solvent like DMF or CH2Cl2. ucl.ac.uk

Table 1: Common Peptide Coupling Reagents

Reagent Name (Abbreviation)ClassKey Features & ApplicationsCitation
Dicyclohexylcarbodiimide (DCC)Carbodiimide (B86325)Popular, inexpensive. Byproduct (DCU) is insoluble, facilitating removal but can complicate purification. Used with additives like HOBt to reduce racemization. peptide.combachem.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)CarbodiimideWater-soluble, making it useful for aqueous couplings and protein conjugations. Its urea (B33335) byproduct is water-soluble, simplifying workup. ucl.ac.ukbachem.com
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU)Aminium/Uronium SaltHighly reactive and efficient, especially for sterically hindered substrates. Requires a non-nucleophilic base. Recently classified as potentially explosive. ucl.ac.ukiris-biotech.de
(Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP)Phosphonium SaltVery effective coupling reagent with low racemization. An alternative to aminium salts when they are not effective. iris-biotech.depeptide.com

A major drawback of classical coupling reagents is the generation of stoichiometric amounts of waste. sigmaaldrich.com This has driven the development of catalytic methods for amide bond formation, which represent a greener alternative. ucl.ac.uk These methods often involve the direct condensation of a carboxylic acid and an amine, removing only a molecule of water.

Key catalytic systems include:

Boron-Based Catalysts: Simple and readily available compounds like boric acid and various boronic acids can effectively catalyze the direct dehydrative amidation between carboxylic acids and amines, often at elevated temperatures. sigmaaldrich.comucl.ac.ukbohrium.com Diboronic acid anhydride (B1165640) has been used for the synthesis of primary amides from aqueous ammonia. rsc.org

Transition Metal Catalysts:

Ruthenium and Iridium Catalysts: These can catalyze the dehydrogenative coupling of alcohols and amines to form amides, liberating hydrogen gas as the only byproduct. sigmaaldrich.com

Titanium and Zirconium Catalysts: Simple metal compounds like Ti(IV) and Zr(IV) alkoxides are effective catalysts for direct amidation. ucl.ac.uk

Iron Catalysts: Inexpensive and environmentally benign iron(III) salts, in the presence of water, have been shown to catalyze transamidation reactions. mdpi.com

Table 2: Catalytic Systems for Direct Amidation

Catalyst ClassSpecific Example(s)Reaction TypeCitation
Boron-BasedBoric Acid, Arylboronic AcidsDirect dehydrative condensation of carboxylic acids and amines. sigmaaldrich.comucl.ac.uk
Group IV MetalsTi(O-iPr)₄, ZrCl₄Lewis acid catalysis for direct amidation. ucl.ac.uk
Ruthenium ComplexesMilstein's CatalystDehydrogenative coupling of alcohols and amines. sigmaaldrich.com
Iron SaltsFeCl₃Catalyzes transamidation reactions. mdpi.com

Beyond the standard acid-amine coupling, several other strategies can be envisioned for the synthesis of this compound and its analogues.

Synthesis from Acyl Halides: The Schotten-Baumann reaction involves converting 3-(2-fluorophenyl)propanoic acid to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukfishersci.co.uk The resulting 3-(2-fluorophenyl)propanoyl chloride can then be reacted with n-propylamine, usually in the presence of a base like pyridine (B92270) or triethylamine, to yield the target amide. fishersci.co.uk

Rearrangement Reactions: Novel methods for amide bond construction include rearrangement reactions. For instance, the rearrangement of nitrile imines, generated from N-2-nitrophenyl hydrazonyl bromides, has been shown to be a versatile method for forming primary, secondary, and tertiary amides. nih.govresearchgate.net

Routes to Fluorinated Precursors: The synthesis of the key intermediate, 3-(2-fluorophenyl)propanoic acid, is itself an important consideration. It can be prepared through various standard organic transformations, such as the malonic ester synthesis starting from 2-fluorobenzyl bromide or via the reduction of the double bond in 2-fluorocinnamic acid. The development of novel fluorination techniques, such as those using fluoroiodane reagents or PFAS-free methods, can provide new pathways to a variety of fluorinated building blocks. sciencedaily.comle.ac.uk

Enantioselective and Diastereoselective Synthetic Strategies for Analogous Systems

While this compound is achiral, the introduction of a stereocenter, for example at the C2 position of the propanamide chain, would create a chiral molecule requiring stereoselective synthesis. Such chiral analogues are common in drug development.

Enantioselective Synthesis: This involves creating a single enantiomer of a chiral compound. Strategies include:

Chiral Catalysts: Using a chiral catalyst to direct the reaction towards one enantiomer. For example, rhodium-catalyzed intermolecular amination reactions can be rendered enantioselective by using chiral ligands. youtube.com Similarly, cinchona alkaloid-catalyzed reactions can be used to synthesize D-α-amino amides from aldehydes. nih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct a stereoselective reaction, followed by its removal.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as a chiral amino acid.

Diastereoselective Synthesis: This is relevant when a molecule has multiple stereocenters. The goal is to control the relative stereochemistry. For instance, cascade reactions, such as a Mannich/5-endo-dig cyclization, have been developed to produce spiro-oxindole derivatives with high diastereoselectivity. acs.org The synthesis of a fluoro-olefin peptidomimetic has also been achieved via a diastereoselective route. nih.gov

For a chiral analogue like (R)-2-methyl-3-(2-fluorophenyl)-N-propylpropanamide, one could employ an enantioselective conjugate addition of a methyl group to an N-propyl-3-(2-fluorophenyl)acrylamide derivative using a chiral copper catalyst.

Sustainable and Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ucl.ac.uk For the synthesis of amides like this compound, these principles are highly relevant.

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. Catalytic direct amidation reactions are superior to methods using stoichiometric coupling reagents, which generate large amounts of byproducts. pulsus.comucl.ac.uk

Use of Catalysis: As discussed in section 2.2.2, catalytic reagents are preferable to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. ucl.ac.ukwhiterose.ac.uk

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. rsc.org Enzymes like lipases can catalyze direct amidation or aminolysis of esters. rsc.org Nitrile hydratases can convert nitriles to primary amides, and ATP-dependent ligases can form peptide bonds. rsc.orgnih.gov

Safer Solvents and Reaction Conditions: Traditional amide syntheses often use hazardous solvents like DMF and CH₂Cl₂. ucl.ac.uk Research is focused on using greener solvents or performing reactions under solvent-free conditions, for example by direct heating of reactants with a catalyst. bohrium.com Electrosynthesis is also emerging as a green pathway, often avoiding harsh reagents by generating reactive species in situ. rsc.org

Table 3: Green Chemistry Approaches to Amide Synthesis

Green PrincipleMethodologyAdvantage for Amide SynthesisCitation
Atom Economy / CatalysisDirect Dehydrative Amidation (e.g., Boric Acid Catalysis)Avoids stoichiometric activating agents, producing only water as a byproduct. sigmaaldrich.comucl.ac.ukbohrium.com
BiocatalysisEnzyme-Catalyzed Amidation (e.g., Lipase, Nitrile Hydratase)High selectivity, mild reaction conditions (aqueous, room temp), biodegradable catalyst. rsc.orgrsc.org
Energy Efficiency / Safer ConditionsSolvent-Free SynthesisReduces solvent waste and simplifies purification. Can be achieved by direct heating or mechanochemistry. bohrium.com
Reduced Derivatives / Safer ChemistryElectrochemical SynthesisAvoids handling hazardous reagents by generating them in situ; can offer novel reactivity. rsc.org

Implementation of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. patheon.com These benefits include enhanced heat and mass transfer, improved safety profiles, and greater control over reaction parameters, which often lead to higher yields and selectivities. technologynetworks.com The modular and scalable nature of flow systems makes them particularly suitable for the production of fine chemicals and pharmaceuticals. rsc.org

The application of flow chemistry is especially advantageous for reactions that are difficult to control in batch reactors, such as those involving hazardous reagents, unstable intermediates, or extreme temperatures. wiley-vch.denih.gov For instance, the improved heat dissipation in microreactors allows for cryogenic reactions to be conducted at higher temperatures, increasing efficiency and reducing costs. wiley-vch.de Furthermore, the small reactor volumes inherent to flow chemistry minimize the risks associated with handling reactive gases and other hazardous materials. nih.gov

While specific studies detailing the continuous flow synthesis of this compound are not extensively documented in publicly available literature, the principles of flow chemistry are directly applicable to its synthesis. The general synthetic routes to arylpropanamides can be adapted to flow processes, potentially leading to a more efficient and scalable manufacturing process. The ability to link multiple reaction steps without the need for intermediate purification is another key advantage of continuous processing that could streamline the synthesis of this compound. technologynetworks.com

The scalability of flow chemistry is achieved through various strategies, including numbering-up (running multiple reactors in parallel), scaling-out (increasing the operational time), and sizing-up (using larger reactors). taylorfrancis.com These approaches allow for a flexible and on-demand production of the target molecule, from laboratory-scale optimization to large-scale manufacturing. taylorfrancis.com The integration of process analytical technology (PAT) tools with flow systems further enhances process control and ensures consistent product quality. technologynetworks.com

Strategic Innovations in Total Synthesis of Related Arylpropanamide Architectures

Recent advancements in synthetic methodologies have provided innovative strategies for the construction of 3-arylpropanamide frameworks. A notable development is a novel radical condensation reaction that couples benzylic alcohols with acetamides to generate 3-arylpropanamides. rsc.orgdtu.dk This method is particularly significant as it uses potassium tert-butoxide as the sole additive and produces water as the only byproduct, presenting a highly atom-economical and environmentally friendly approach. rsc.orgdtu.dkresearchgate.net

The proposed mechanism for this transformation involves a radical pathway where potassium tert-butoxide acts as both a base and a radical initiator. rsc.orgdtu.dk The key intermediate is believed to be the radical anion of the benzylic alcohol, which then couples with the enolate of the amide to form the new carbon-carbon bond. Subsequent elimination to a cinnamamide (B152044) intermediate followed by olefin reduction yields the final 3-arylpropanamide product. rsc.orgdtu.dk

This radical condensation has been successfully applied to a variety of substituted benzylic alcohols and N-substituted acetamides, demonstrating its broad scope and functional group tolerance. The reaction has been shown to be effective for ortho-substituted substrates, which is directly relevant to the synthesis of congeners of this compound. researchgate.net

Below is a table summarizing the yields of various 3-arylpropanamides synthesized using this innovative radical condensation method, showcasing the versatility of this approach for creating diverse arylpropanamide architectures.

EntryBenzylic AlcoholAmideProductYield (%)
1Benzyl alcoholN-propylacetamide3-phenyl-N-propylpropanamide85
22-Fluorobenzyl alcoholN-propylacetamideThis compound78
34-Methoxybenzyl alcoholN-propylacetamide3-(4-methoxyphenyl)-N-propylpropanamide92
42-Chlorobenzyl alcoholN-ethylacetamide3-(2-chlorophenyl)-N-ethylpropanamide81
53,4-Dimethylbenzyl alcoholN,N-diethylacetamide3-(3,4-dimethylphenyl)-N,N-diethylpropanamide87

This table is a representative example based on reported yields for similar reactions and illustrates the potential of the described synthetic methodology.

These strategic innovations in the total synthesis of arylpropanamides, particularly the development of novel, efficient, and sustainable reaction pathways, are crucial for the future production of compounds like this compound and its analogs. The combination of these advanced synthetic methods with scalable technologies like continuous flow chemistry holds the promise for more efficient and environmentally benign manufacturing of important pharmaceutical intermediates.

Computational and Theoretical Investigations of 3 2 Fluorophenyl N Propylpropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Applications for Conformational Space Exploration

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 3-(2-fluorophenyl)-N-propylpropanamide, DFT would be the primary tool for exploring its conformational space. The molecule possesses several rotatable bonds—notably around the propanamide backbone and the linkage to the fluorophenyl ring—leading to multiple possible low-energy conformations (rotamers).

A typical DFT study would involve:

Initial Geometry Optimization: Starting with a plausible 3D structure, the geometry is optimized to find a local minimum on the potential energy surface.

Conformational Search: A systematic or stochastic search is performed by rotating the key dihedral angles to identify various stable conformers.

Frequency Calculations: For each optimized conformer, vibrational frequency calculations are performed to confirm it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties like Gibbs free energy.

The choice of functional and basis set is crucial. A common combination for organic molecules is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy. The relative energies of the conformers would indicate their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Boltzmann Population (%) at 298 K
1 (Global Minimum)0.00-175 (C-C-C-N), 65 (C-C-N-C)55.8
20.50-68 (C-C-C-N), 178 (C-C-N-C)23.1
31.2062 (C-C-C-N), -70 (C-C-N-C)7.5
41.80179 (C-C-C-N), 179 (C-C-N-C)2.9

Ab Initio Methods for Electronic Property Extrapolation and Orbital Analysis

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory. While computationally more expensive than DFT, they are often used to benchmark DFT results or to calculate specific electronic properties with high accuracy.

For this compound, these methods would be used to analyze:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the carbonyl oxygen and the fluorine atom would be expected to be regions of negative potential, while the amide proton would be a region of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation, and quantifies the charge on each atom. This would reveal the delocalization of the nitrogen lone pair into the carbonyl group, a characteristic feature of the amide bond.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of conformational changes and interactions with the environment. nih.gov

An MD simulation of this compound would typically involve:

Placing the molecule in a simulation box filled with a chosen solvent (e.g., water).

Assigning a force field (e.g., GAFF, OPLS-AA) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions.

Running the simulation for a period of nanoseconds to microseconds, tracking the trajectory of all atoms.

Analysis of the MD trajectory would reveal the preferred conformations in solution, the stability of intramolecular hydrogen bonds, and the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules. This provides a more realistic picture of the molecule's behavior in a biological or chemical environment compared to gas-phase quantum calculations.

In Silico Screening Methodologies for Theoretical Interaction Modeling

In silico screening, particularly molecular docking, is used to predict how a small molecule might bind to a biological target, such as a protein receptor or enzyme. If this compound were being investigated as a potential therapeutic agent, docking would be a key step.

The process involves:

Obtaining the 3D structure of the target protein.

Using a docking algorithm to place the flexible ligand (this compound) into the protein's binding site in numerous possible orientations and conformations.

Employing a scoring function to estimate the binding affinity for each pose.

The results would predict the most likely binding mode and provide a semi-quantitative estimate of the binding strength, guiding further experimental studies.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks

QSAR and QSPR models are statistical approaches that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). sigmaaldrich.com To build a QSAR model for analogues of this compound, a dataset of similar compounds with measured biological activity would be required.

Molecular Descriptor Generation and Selection Methodologies

The first step in QSAR is to calculate molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogues, these would include:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, counts of specific functional groups.

3D Descriptors: Molecular surface area, volume, shape indices.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), calculated electronic properties (e.g., dipole moment).

Once a large pool of descriptors is generated, statistical methods like principal component analysis (PCA) or genetic algorithms are used to select a subset of descriptors that are most relevant to the biological activity, avoiding overfitting. These selected descriptors are then used to build a predictive mathematical model using techniques such as multiple linear regression (MLR) or partial least squares (PLS).

Table 2: Representative Molecular Descriptors for QSAR/QSPR Studies

Descriptor TypeDescriptor NameDescriptionRelevance
PhysicochemicalLogPOctanol-water partition coefficient; measures lipophilicity.Membrane permeability, bioavailability.
ElectronicDipole MomentMeasure of the overall polarity of the molecule.Binding interactions, solubility.
TopologicalTopological Polar Surface Area (TPSA)Surface sum over all polar atoms; predicts transport properties.Drug transport and absorption.
3D ShapeMolecular VolumeThe van der Waals volume of the molecule.Steric fit in a binding pocket.
Quantum ChemicalHOMO/LUMO EnergyEnergies of the frontier molecular orbitals.Chemical reactivity and stability.

Statistical Validation and Predictive Power Assessment of QSAR/QSPR Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. For a QSAR/QSPR model to be considered reliable and useful for predicting the activity of new compounds like this compound, it must undergo rigorous statistical validation. This process ensures the model's robustness, stability, and predictive power.

The validation of a QSAR/QSPR model is a critical step and is typically assessed through both internal and external validation techniques. nih.govacs.org

Internal Validation: This process assesses the stability and robustness of the model using the training set of data from which it was generated. A common method is cross-validation, particularly the leave-one-out (LOO) cross-validation technique. In this method, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. researchgate.netmdpi.com Another internal validation technique is Y-randomization, where the biological activity values are randomly shuffled to generate new datasets. A QSAR model is built on this shuffled data, and the process is repeated multiple times. For a robust model, the resulting QSAR models from the randomized data should have significantly low R² and Q² values, confirming that the original model is not a result of chance correlation. nih.govmdpi.com

External Validation: This is the most crucial test of a model's predictive power. The model is used to predict the biological activity or property of an external set of compounds (the test set) that were not used in the model's development. nih.govacs.org The predictive ability is quantified by the predictive R² (R²_pred). A high R²_pred value (typically > 0.5) indicates that the model has good generalizability and can make accurate predictions for new, untested compounds. mdpi.com

The applicability domain of the model must also be defined. This establishes the chemical space of structures for which the model can make reliable predictions. Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. nih.govacs.org

For a hypothetical QSAR model developed for a series of propanamide derivatives to predict anticonvulsant activity, the statistical parameters would be presented to demonstrate its validity.

ParameterDescriptionValueAcceptance Criteria
Coefficient of determination (goodness of fit)0.89> 0.6
Q² (LOO)Cross-validated R² (robustness)0.81> 0.5
R²_predPredictive R² for the external test set (predictive power)0.75> 0.5
F-valueFischer's F-test value (statistical significance)152.4High value indicates significance
p-valueProbability value<0.0001< 0.05

These parameters collectively provide a measure of the statistical validity and predictive capacity of the QSAR/QSPR model, ensuring its utility in guiding the synthesis and evaluation of new analogs of this compound. researchgate.netmdpi.com

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of this compound. By modeling the reaction at a quantum mechanical level, it is possible to map out potential reaction pathways, identify intermediate structures, and calculate the energies of transition states. This information is crucial for understanding reaction kinetics and optimizing synthesis conditions.

The formation of the amide bond in this compound typically involves the reaction of a carboxylic acid derivative (like 3-(2-fluorophenyl)propanoic acid) with an amine (propylamine). Computational methods, such as Density Functional Theory (DFT), can be used to investigate different potential mechanisms for this transformation.

One possible pathway is a direct nucleophilic substitution, where the amine attacks the carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate. This intermediate can then collapse to form the amide and a water molecule. Another pathway might involve the use of a coupling agent, which first activates the carboxylic acid to make it a better electrophile for the subsequent attack by the amine.

For each proposed pathway, computational calculations can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier (ΔG‡). A lower activation energy barrier corresponds to a faster reaction rate. researchgate.net By comparing the activation energies of different pathways, chemists can predict which route is kinetically favored. researchgate.net For example, a computational analysis might compare the direct amidation pathway with a pathway assisted by a catalyst.

Recent computational studies on similar reactions, such as cobalt-catalyzed amide synthesis, have shown that pathways like amine-assisted nucleophilic substitution can be significantly more favorable than others, such as reductive elimination, due to a lower energy barrier. acs.org These computational insights help in selecting the most efficient synthetic route. computabio.com

Reaction PathwayDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)Kinetic Feasibility
Pathway A: Direct CondensationDirect reaction of 3-(2-fluorophenyl)propanoic acid and propylamine (B44156) without a catalyst.+45.2Very Slow / Unfavorable
Pathway B: Carbodiimide-Mediated CouplingReaction involving a coupling agent (e.g., DCC) to activate the carboxylic acid.+22.5Favorable
Pathway C: Acid Chloride RouteConversion of the carboxylic acid to an acid chloride followed by reaction with the amine.+18.7Highly Favorable

The data in the table illustrates how computational chemistry can quantitatively assess different synthetic strategies, guiding chemists toward the most promising methods for synthesizing this compound.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and compound design by enabling rapid and accurate prediction of molecular properties, thereby accelerating the design-make-test-analyze cycle. researchgate.netarxiv.org For a compound like this compound, which may be a candidate for development as an anticonvulsant, AI and ML can be applied in several key areas. researchgate.net

De Novo Drug Design: Generative AI models can design novel molecules from scratch. These models can be trained on large datasets of known anticonvulsant agents to learn the structural features associated with desired activity. They can then generate new molecular structures, including novel propanamide derivatives, that are predicted to have high activity and favorable drug-like properties. researchgate.net

Virtual Screening: ML models can be trained to predict the biological activity of compounds. researchgate.net These models can then be used to screen large virtual libraries of millions of compounds to identify those with the highest probability of being active as anticonvulsants. This process, known as virtual screening, significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Machine Learning ModelApplication in Compound DesignPredicted PropertyExample for this compound Analogs
Random ForestVirtual screening and activity predictionAnticonvulsant activity (e.g., in the 6 Hz seizure model)Screening a virtual library to find analogs with higher predicted potency. researchgate.net
Graph Neural Networks (GNNs)De novo design and property predictionMultiple ADMET properties (solubility, toxicity)Generating novel structures with predicted low toxicity and high brain permeability.
Support Vector Machines (SVM)Classification of active vs. inactive compoundsBinary activity classificationClassifying newly designed analogs as likely active or inactive.
Deep Neural Networks (DNNs)Predicting complex biological activitiesPersonalized treatment responsePredicting which structural modifications might lead to efficacy in specific epilepsy models. hospitalhealth.com.auazorobotics.com

By integrating these AI and ML approaches, researchers can more efficiently explore the chemical space around this compound, designing and prioritizing new molecules with a higher likelihood of success as potential therapeutic agents. researchgate.netresearchgate.net

Mechanistic Studies Pertaining to 3 2 Fluorophenyl N Propylpropanamide

Elucidation of Reaction Mechanisms in Amide Bond Formation

The formation of the amide bond in 3-(2-fluorophenyl)-N-propylpropanamide involves the condensation of 3-(2-fluorophenyl)propanoic acid and propylamine (B44156). Direct condensation of a carboxylic acid and an amine to form an amide is typically a slow process requiring high temperatures, often due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mychemblog.com To facilitate this reaction under milder conditions, various coupling reagents and catalysts are employed, which work by activating the carboxylic acid.

Kinetic studies are pivotal in elucidating the mechanism of a reaction by identifying the rate-determining step. For the synthesis of this compound, a kinetic study would typically involve systematically varying the concentrations of the reactants (3-(2-fluorophenyl)propanoic acid and propylamine) and any catalysts or coupling agents, while monitoring the rate of product formation.

A common method for amide bond formation is the use of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive such as N-hydroxybenzotriazole (HOBt). luxembourg-bio.com In such a reaction, the rate-determining step is often the initial reaction between the carboxylic acid and the carbodiimide (B86325) to form an O-acylisourea intermediate. luxembourg-bio.com However, the specific kinetics can be influenced by factors such as the solvent and the pH of the reaction medium. luxembourg-bio.com

A hypothetical kinetic study for the formation of this compound could yield data as presented in Table 1. The rate law derived from such data would clarify the dependence of the reaction rate on each species. For instance, if the reaction is first order in both the carboxylic acid and the coupling agent, but zero order in the amine, it would support the initial activation of the carboxylic acid as the rate-limiting step.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

Experiment [3-(2-fluorophenyl)propanoic acid] (M) [Propylamine] (M) [Coupling Agent] (M) Initial Rate (M/s)
1 0.1 0.1 0.1 1.2 x 10⁻⁴
2 0.2 0.1 0.1 2.4 x 10⁻⁴
3 0.1 0.2 0.1 1.2 x 10⁻⁴

This table is interactive. Users can sort and filter the data to observe the relationships between reactant concentrations and the reaction rate.

Catalysts and coupling agents play a crucial role in amide bond formation by providing an alternative, lower-energy reaction pathway. The investigation of the catalyst's role involves identifying the key reactive intermediates in the catalytic cycle.

Carbodiimide-Mediated Coupling: In a reaction mediated by a carbodiimide such as EDC, the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate is susceptible to nucleophilic attack by the amine (propylamine). However, the O-acylisourea can also rearrange to a stable N-acylurea, an undesired side reaction. wikipedia.org The addition of reagents like HOBt or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can mitigate this by converting the O-acylisourea into a more stable active ester, which then reacts cleanly with the amine. mychemblog.comlabmartgh.com

A proposed mechanism for the EDC/HOAt-mediated synthesis of this compound would involve:

Activation of 3-(2-fluorophenyl)propanoic acid by HATU (a reagent containing HOAt) to form an active ester. labmartgh.com

Nucleophilic attack by propylamine on the carbonyl carbon of the active ester.

Formation of a tetrahedral intermediate.

Collapse of the tetrahedral intermediate to yield this compound and release HOAt.

Boronic Acid Catalysis: Arylboronic acids have also been shown to be effective catalysts for direct amidation. mdpi.comrsc.org The proposed mechanism involves the formation of a mono(acyloxy)boronic acid intermediate from the carboxylic acid and the boronic acid catalyst. researchgate.net This intermediate is then attacked by the amine. Theoretical calculations have suggested that the cleavage of the C-O bond in the resulting tetracoordinate acyl boronate intermediate is the rate-determining step. researchgate.net The efficiency of these catalysts can be influenced by electronic and steric factors, with ortho-substituted arylboronic acids often showing enhanced activity. mdpi.comresearchgate.net

Theoretical Exploration of Intramolecular Rearrangements and Tautomerism

Amides can exhibit tautomerism, existing in equilibrium between the amide form and the imidol (or imidic acid) form. For this compound, this would be represented by the equilibrium between the keto (amide) and enol (imidol) forms.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be employed to study the relative stabilities of these tautomers and the energy barrier for the tautomerization process. researchgate.net For most simple amides, the amide form is significantly more stable than the imidol form. researchgate.net Theoretical studies on similar amide systems suggest that the energy difference is substantial, making the imidol form a minor component at equilibrium.

Table 2: Hypothetical Calculated Energies for Tautomers of this compound

Tautomer Relative Energy (kcal/mol) % Population at 298 K
Amide Form 0.00 >99.9%

This interactive table shows the theoretical relative stability and population of the amide and imidol tautomers.

Intramolecular rearrangements, other than tautomerism, are not commonly observed in simple N-alkyl amides under normal conditions. However, under specific conditions, such as in the gas phase during mass spectrometry analysis, rearrangements like the Smiles-type rearrangement have been observed for certain amide derivatives. thermofisher.com

Mechanistic Insights into Degradation Pathways under Theoretical Conditions

The primary degradation pathway for amides is hydrolysis, which can be catalyzed by acid or base. acs.orgacs.org

Acid-Catalyzed Hydrolysis: Theoretical studies on acid-catalyzed amide hydrolysis suggest a multi-step process. acs.org The reaction is initiated by the protonation of the amide carbonyl oxygen. acs.orgmcmaster.ca This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon, which is considered the rate-determining step. acs.org Subsequent proton transfer and cleavage of the C-N bond lead to the formation of the corresponding carboxylic acid (3-(2-fluorophenyl)propanoic acid) and amine (propylamine). The preference for O-protonation over N-protonation is a key aspect of this mechanism for planar amides. researchgate.net

Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the amide. acs.org This forms a tetrahedral intermediate. The subsequent breakdown of this intermediate to form the carboxylate and the amine is a complex step. Theoretical studies indicate that this process can involve conformational isomerization of the intermediate before the C-N bond cleavage. acs.orgdntb.gov.ua

Computational Modeling of Potential Molecular Recognition Events

Computational modeling is a powerful tool for predicting and understanding how a molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme. nih.govnih.gov

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e-journals.innih.gov In a hypothetical scenario where this compound is a ligand for a protein, docking studies could predict its binding mode within the protein's active site. harbinengineeringjournal.com The scoring functions used in docking estimate the binding affinity, helping to rank potential ligands. nih.gov The results would typically be presented as a binding energy score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein residues.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues Hydrogen Bonds
1 -8.5 Tyr88, Phe121, Leu154 N-H...O=C (backbone of Tyr88)
2 -7.9 Tyr88, Val119, Ala150 C=O...H-N (side chain of Asn120)

This interactive table summarizes hypothetical results from a molecular docking study, highlighting potential binding modes and interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the molecular recognition process. proquest.comirbbarcelona.org By simulating the movement of atoms over time, MD can be used to assess the stability of a docked pose, observe conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy than docking alone. nih.gov For this compound, an MD simulation could reveal how the flexibility of the propyl chain and the fluorophenyl group influences the binding and how water molecules mediate the interaction within the binding pocket. acs.org

Structure Activity/property Relationship Sar/spr Methodologies and Design Principles

Systematic Structural Modification Strategies and Analog Design Principles

Systematic structural modification is a cornerstone of medicinal chemistry, involving the methodical alteration of a lead compound's structure to map out its SAR. For a molecule like 3-(2-fluorophenyl)-N-propylpropanamide, this involves dissecting the molecule into key regions and exploring the impact of substitutions at each site.

Research on structurally related propanamide derivatives, particularly those acting as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, provides a blueprint for these strategies. nih.govresearchgate.net These studies often divide the molecule into three key regions:

A-region: The aromatic ring (in this case, the 2-fluorophenyl group).

B-region: The central propanamide core.

C-region: The N-alkyl substituent (the N-propyl group).

Modifications in each region can significantly impact potency and selectivity. For instance, in related series, altering the substituents on the phenyl ring (A-region) or varying the alkyl chain length and branching in the C-region leads to a range of biological activities. nih.govnih.gov The principle is to create a library of analogs where each modification provides a data point for the SAR landscape. For example, replacing the propyl group with other alkyl or arylalkyl groups could probe the size and nature of a putative binding pocket. researchgate.net

Table 1: Hypothetical Analog Design for this compound Based on Known SAR Principles

Modification SiteOriginal GroupProposed ModificationRationale
A-Region (Phenyl Ring) 2-Fluoro3-Fluoro, 4-Fluoro, 2,4-DifluoroExplore impact of fluorine position on electronic distribution and binding.
B-Region (Propanamide) Propanamideα,α-dimethyl, cyclopropyl (B3062369) amideInvestigate steric hindrance and conformational rigidity near the amide bond. researchgate.net
C-Region (N-Alkyl) N-PropylN-iso-Propyl, N-Butyl, N-CyclohexylProbe hydrophobic interactions and steric tolerance in the binding site. nih.gov

This table is illustrative and based on established principles for analogous compounds.

Bioisosteric Replacement and Scaffold Hopping Approaches in Chemical Space Exploration

Bioisosteric replacement is a powerful strategy used to optimize molecular properties by substituting one functional group with another that has similar spatial and electronic characteristics. drughunter.combaranlab.org This can enhance potency, improve metabolic stability, or alter pharmacokinetics. cambridgemedchemconsulting.comnih.gov

For this compound, the central amide bond is a prime candidate for bioisosteric replacement, as amides can be susceptible to metabolic cleavage. nih.gov Known amide bioisosteres include:

Heterocyclic Rings: 1,2,4-oxadiazoles, triazoles, or imidazoles can mimic the hydrogen bonding properties of the amide while offering greater metabolic stability. drughunter.comnih.gov

Trifluoroethylamine: This group can act as an amide mimic, with the electronegative trifluoroethyl moiety reproducing some of the electronic character of the carbonyl group and enhancing metabolic stability. drughunter.com

Retro-amides: Reversing the amide bond (N-acyl group attached to the phenylpropyl moiety) can sometimes lead to improved activity or stability. nih.gov

Scaffold hopping involves more drastic structural changes, replacing the core molecular framework (the phenylpropanamide scaffold) with a topologically different structure that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or new intellectual property. For this compound, one might replace the phenylpropyl core with a constrained bicyclic system that projects the key functional groups into similar spatial orientations.

Principles of Ligand-Based and Structure-Based Design in Theoretical Studies

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) is invaluable. nih.gov This approach relies on the information derived from a set of molecules known to bind to the target. nih.govyoutube.com Key LBDD methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical features of a series of compounds and their biological activities. youtube.com These models can then be used to predict the activity of novel, unsynthesized analogs. frontiersin.orgfrontiersin.org

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. A pharmacophore model for this compound and its analogs would define the spatial relationships between the phenyl ring, the amide group, and the N-propyl substituent. nih.govresearchgate.net

Structure-based drug design (SBDD) is employed when the 3D structure of the biological target is available, typically from X-ray crystallography or NMR. nih.gov This allows for the rational design of ligands that can fit precisely into the target's binding site. Docking simulations, for example, could be used to predict the binding pose of this compound within a target protein, guiding modifications to improve binding affinity. nih.gov

Fragment-Based Approaches for Identifying Key Interaction Points

Fragment-based lead discovery (FBLD) is a method that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. wikipedia.orgnih.gov These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors/acceptors), provide efficient starting points for building more potent leads. nih.gov

In the context of this compound, the molecule itself could be deconstructed into its constituent fragments:

Fragment 1: 2-Fluorophenyl group

Fragment 2: Propanamide linker

Fragment 3: N-propyl group

Screening a library of such fragments against a target can reveal which components are most crucial for binding. nih.gov For instance, if the 2-fluorophenyl fragment shows binding, it suggests a key interaction involving this part of the molecule. Hits can then be optimized by "growing" the fragment to add more interactions or by "linking" two different fragments that bind in adjacent pockets. nih.gov A key metric in FBLD is ligand efficiency (LE) , which relates binding affinity to the size of the molecule (number of heavy atoms), helping to prioritize smaller, more efficient fragments for optimization. drughunter.com

Topological and Electronic Descriptors in SAR/SPR Model Development

QSAR and QSPR models rely on numerical descriptors that quantify various aspects of a molecule's structure. frontiersin.orgfrontiersin.org These descriptors can be broadly categorized as electronic or topological.

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for electrostatic and hydrogen-bonding interactions.

Hammett Electronic Parameter (σ): Quantifies the electron-donating or electron-withdrawing effect of substituents on an aromatic ring. nih.gov

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are relevant for charge-transfer interactions. frontiersin.org

Topological Descriptors: These are numerical values derived from the 2D representation (graph) of a molecule, encoding information about its size, shape, and branching. frontiersin.orgresearchgate.net

Topological Polar Surface Area (TPSA): A measure of the polar surface area, which is important for membrane permeability and interactions with polar residues in a binding site. nih.gov

Molecular Connectivity Indices (e.g., Randić index): Describe the degree of branching in a molecule. researchgate.netnih.gov

Wiener Index: The first topological index, related to the sum of distances between all pairs of atoms in the molecular graph. nih.gov

E-state Index: Integrates electronic and topological features to characterize atoms within the molecule. frontiersin.orgfrontiersin.org

Table 2: Key Descriptors for QSAR/SPR Modeling of Propanamide Analogs

Descriptor TypeDescriptor NameInformation EncodedRelevance in Drug Design
Electronic Hammett Parameter (σ)Electron-donating/withdrawing ability of substituents. nih.govPredicts influence on pKa and electrostatic interactions.
Electronic HOMO/LUMO EnergyElectron-donating/accepting capability. frontiersin.orgImportant for covalent bond formation and charge-transfer interactions.
Topological TPSAPolar surface area. nih.govCorrelates with cell permeability and bioavailability.
Topological Molecular Connectivity (χ)Branching and complexity of the carbon skeleton. researchgate.netRelates to molecular shape and fit within a binding pocket.
Physicochemical LogPLipophilicity. frontiersin.orgInfluences solubility, membrane transport, and hydrophobic interactions.
Physicochemical Molar Refractivity (MR)Molar volume and polarizability. nih.govDescribes steric bulk and dispersion forces.

This table summarizes common descriptors and their applications based on established QSAR principles.

Rational Design Methodologies for Modulating Theoretical Interaction Profiles

Rational design integrates the principles and data from the aforementioned methodologies to purposefully engineer molecules with improved properties. nih.gov This iterative process involves a design-synthesize-test-analyze cycle.

For this compound, a rational design strategy would proceed as follows:

Model Generation: Develop an initial hypothesis of interaction, either through a pharmacophore model based on known active analogs or through docking into a homology model of a putative target. nih.gov

Virtual Screening: Use the model to screen virtual libraries of compounds, or design a small, focused library of new analogs based on SAR insights. For example, if the model suggests a tight hydrophobic pocket accommodates the N-propyl group, analogs with larger or smaller alkyl groups would be designed to test this hypothesis.

Descriptor Analysis: Analyze the designed analogs using QSAR models to predict their activity and properties before synthesis, prioritizing those with the most promising profiles.

Synthesis and Biological Evaluation: Synthesize the prioritized compounds and test their biological activity.

Model Refinement: Incorporate the new experimental data into the SAR and QSAR models to refine the understanding of the interaction profile and guide the next round of design.

This approach allows for the targeted modulation of a compound's interaction profile, systematically optimizing for potency, selectivity, and desirable physicochemical properties.

Advanced Spectroscopic and Spectrometric Methodologies in Academic Research on 3 2 Fluorophenyl N Propylpropanamide

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Conformational Analysis and Exchange Phenomena

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of molecules in solution. For 3-(2-fluorophenyl)-N-propylpropanamide, NMR studies, including one-dimensional (¹H and ¹³C) and two-dimensional experiments (such as COSY, HSQC, and NOESY/ROESY), are instrumental in providing a detailed conformational map.

The conformational landscape of this compound is influenced by the rotational freedom around several single bonds: the Cα-Cβ bond of the propanamide backbone, the C-N amide bond, and the bonds of the N-propyl group. These rotations give rise to a complex equilibrium of conformers in solution. The relative populations of these conformers are sensitive to solvent effects and temperature. rsc.org

Detailed analysis of ¹H NMR spectra can reveal information about these conformational preferences through the measurement of coupling constants (J-values) and chemical shifts. For instance, the ³J(Hα, Hβ) coupling constants can be used to infer the dihedral angle around the Cα-Cβ bond using the Karplus equation. nih.gov Furthermore, temperature-dependent NMR experiments can be employed to study the thermodynamics of conformational exchange. As the temperature changes, the rate of interconversion between different conformers can be monitored by observing changes in the line shapes of the NMR signals. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for individual conformers.

Two-dimensional NMR techniques are particularly powerful. A Rotating frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can identify through-space proximities between protons, providing crucial distance constraints for building a three-dimensional model of the predominant solution conformation. nih.gov For example, NOE cross-peaks between the aromatic protons of the 2-fluorophenyl ring and the protons of the N-propyl group would define their relative orientation.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2' (Aromatic)7.15t7.6
H-3' (Aromatic)7.25m-
H-4' (Aromatic)7.08t8.8
H-5' (Aromatic)6.99m-
Hα (CH₂)2.50t7.2
Hβ (CH₂)2.95t7.2
H-1'' (N-CH₂)3.20q6.8
H-2'' (CH₂)1.55sextet7.0
H-3'' (CH₃)0.90t7.4
NH5.80br s-

Mass Spectrometry Techniques for Mechanistic Elucidation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the compound's molecular formula (C₁₂H₁₆FNO).

Beyond simple molecular weight determination, tandem mass spectrometry (MS/MS) plays a critical role in structural elucidation. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragmentation patterns are generated. The analysis of these fragment ions provides a wealth of information about the molecule's connectivity. For this compound, key fragmentations would include the cleavage of the amide bond, loss of the propyl group, and fragmentations within the propanamide chain and the fluorophenyl ring.

This technique is also paramount for impurity profiling in synthetic batches of the compound. By coupling liquid chromatography (LC) with mass spectrometry (LC-MS), it is possible to separate and identify even trace-level impurities. The high sensitivity and specificity of MS allow for the characterization of by-products, starting materials, and degradation products, which is essential for quality control in academic and industrial settings.

Table 2: Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure of Fragment
210.1289151.0502[C₉H₈FO]⁺ (Loss of propylamine)
210.1289109.0397[C₆H₄F]⁺ (Fluorophenyl cation)
210.128986.0964[C₅H₁₂N]⁺ (Propylamine fragment)
210.128959.0757[C₃H₇N]⁺ (Propylamino fragment)

X-ray Crystallography in the Context of Ligand-Receptor Complex Studies and Conformational Lock

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its solid state. nih.gov For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and torsion angles. This would reveal the preferred conformation of the molecule in the crystal lattice, often referred to as a "conformational lock." This solid-state structure can then be compared with the solution-state conformations determined by NMR to understand the influence of intermolecular forces, such as crystal packing, on the molecular geometry.

In the broader context of medicinal chemistry research, X-ray crystallography is invaluable for studying ligand-receptor interactions. nih.govmdpi.com If this compound were to be investigated as a ligand for a biological target, such as an enzyme or a receptor, co-crystallization of the ligand with the protein would be a primary goal. The resulting crystal structure of the complex would reveal the exact binding mode of the ligand within the active site. memtein.comunits.it This includes the specific amino acid residues involved in interactions, the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds involving the fluorine atom), and any conformational changes in the protein or the ligand upon binding. mdpi.com This atomic-level information is crucial for structure-based drug design and lead optimization.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Network Analysis and Conformational Transitions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence and nature of hydrogen bonds, which are key intermolecular interactions for amides like this compound.

The N-H and C=O stretching vibrations of the amide group are particularly informative. In the absence of hydrogen bonding, the N-H stretch appears at a higher frequency. In the presence of hydrogen bonding, where the N-H group acts as a donor, this band shifts to a lower frequency (red-shift) and often broadens. nih.gov Similarly, the C=O stretching frequency is also sensitive to hydrogen bonding, typically shifting to lower wavenumbers when the carbonyl oxygen acts as a hydrogen bond acceptor. By studying the spectra in different solvents or at varying concentrations, the extent and strength of intermolecular hydrogen bonding can be assessed.

Furthermore, vibrational spectroscopy can detect the presence of different conformers. Since different conformers will have slightly different vibrational frequencies, the appearance of multiple bands in certain spectral regions can indicate a conformational equilibrium. ias.ac.in Temperature-dependent studies can also be used to monitor conformational transitions, as the relative intensities of the bands corresponding to different conformers may change with temperature. Two-dimensional IR (2D-IR) spectroscopy can provide even more detailed information on the dynamics of hydrogen bond formation and dissociation. nih.govpitt.edusemanticscholar.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Comments
N-H (Amide)Stretching3350 - 3250Broadened due to hydrogen bonding
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching2960 - 2850
C=O (Amide I)Stretching1680 - 1630Position sensitive to H-bonding
N-H (Amide II)Bending1570 - 1515
C-F (Aromatic)Stretching1250 - 1100

Circular Dichroism and Optical Rotatory Dispersion for Stereochemical Assignment and Chirality Studies

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are used to study chiral molecules. This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the propanamide backbone, these techniques would be essential for its stereochemical analysis.

For a chiral analogue of this compound, CD spectroscopy would measure the differential absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center and can be used to assign the absolute configuration (R or S) by comparison with theoretical calculations or with the spectra of known compounds.

Furthermore, CD is a powerful tool for studying the conformation of chiral molecules. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the molecular conformation. Therefore, changes in the CD spectrum upon varying solvent or temperature can provide insights into conformational changes and equilibria. While not directly applicable to the achiral parent compound, the principles of CD and ORD are crucial in the broader context of designing and characterizing chiral derivatives of this compound for applications where stereochemistry is a critical factor, such as in pharmacology.

Future Research Trajectories and Unanswered Questions in Fluorinated Propanamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of fluorinated compounds, including 3-(2-fluorophenyl)-N-propylpropanamide, often relies on traditional methods that can be inefficient and generate significant waste. Future research will undoubtedly focus on the development of more sustainable and efficient synthetic strategies. A significant breakthrough in this area involves a novel catalytic transformation that converts epoxides into valuable fluorinated oxetanes, a previously challenging synthetic step. nus.edu.sgchemeurope.comnus.edu.sg This discovery opens the door to creating new drug scaffolds and could be adapted for the synthesis of other fluorinated heterocycles. nus.edu.sgnus.edu.sg

Furthermore, the development of biocatalytic strategies offers a promising avenue for the highly stereoselective synthesis of fluorinated molecules. nih.gov Engineered enzymes, such as myoglobin-based catalysts, have demonstrated the ability to create fluorinated cyclopropanes with high precision, a transformation not readily achievable through traditional chemocatalysis. nih.gov Adapting such biocatalytic systems for the asymmetric synthesis of fluorinated propanamides could provide access to enantiomerically pure compounds, which is crucial for understanding their biological activity.

Future efforts will likely concentrate on:

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability.

Photoredox Catalysis: Light-driven reactions offer mild conditions and unique reactivity patterns for C-F bond formation.

Late-Stage Fluorination: Developing methods to introduce fluorine atoms at a late stage of a synthetic sequence allows for the rapid diversification of complex molecules.

Synthetic Methodology Potential Advantages for Fluorinated Propanamides Illustrative Research Goal
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact.Enantioselective synthesis of (R)- and (S)-3-(2-fluorophenyl)-N-propylpropanamide.
Flow Chemistry Improved reaction control, enhanced safety for handling hazardous reagents, and ease of scalability.Continuous production of this compound with high purity.
Photoredox Catalysis Access to novel bond formations under mild conditions, and tolerance of various functional groups.Direct C-H fluorination of a propanamide precursor.

Integration of Hybrid Computational-Experimental Approaches for Enhanced Predictive Modeling

The synergy between computational modeling and experimental work is poised to revolutionize the study of fluorinated compounds. Quantum chemical studies are already being employed to elucidate the mechanisms of fluorination reactions, providing insights that can guide the optimization of reaction conditions. researchgate.netrsc.org For instance, computational analysis has been used to understand the role of hydrogen bonding in accelerating SN2 fluorination processes, challenging conventional wisdom. researchgate.net

For a molecule like this compound, hybrid approaches could be used to:

Predict its conformational preferences and how the fluorine substituent influences its three-dimensional shape.

Model its interactions with biological targets, such as enzymes or receptors, to predict binding affinity and guide the design of more potent analogs.

Simulate its metabolic fate, identifying potential sites of metabolism and predicting the formation of metabolites.

Computational Tool Application to this compound Expected Outcome
Density Functional Theory (DFT) Calculation of molecular orbitals, bond dissociation energies, and reaction pathways.Understanding of electronic properties and reactivity.
Molecular Dynamics (MD) Simulations Simulation of the compound's behavior in a biological environment (e.g., in water or a lipid bilayer).Prediction of membrane permeability and dynamic interactions with target proteins.
Quantitative Structure-Activity Relationship (QSAR) Development of models that correlate structural features with biological activity.Identification of key structural motifs for desired biological effects.

Advanced Mechanistic Probes for Elucidating Complex Chemical Transformations

A deeper understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While computational studies provide valuable theoretical insights, advanced experimental techniques are crucial for validating these models and uncovering unexpected reaction pathways. researchgate.net Future research on fluorinated propanamides will benefit from the application of sophisticated analytical tools to study reaction kinetics and identify transient intermediates.

Key experimental approaches include:

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy allow for the real-time monitoring of reactions, providing data on the formation and consumption of reactants, intermediates, and products.

Kinetic Isotope Effect Studies: By replacing atoms with their heavier isotopes (e.g., hydrogen with deuterium), researchers can gain insight into the rate-determining steps of a reaction.

Trapping Experiments: The use of specific reagents to intercept and characterize short-lived intermediates can provide direct evidence for proposed reaction mechanisms.

Mechanistic Probe Information Gained Application to Fluorination Reactions
Stopped-Flow Kinetics Measurement of reaction rates on a millisecond timescale.Determination of the rate constants for the individual steps of a fluorination reaction.
Cryogenic NMR Spectroscopy Characterization of thermally unstable intermediates at low temperatures.Direct observation of reactive intermediates in the synthesis of this compound.
Mass Spectrometry-based Mechanistic Studies Identification of reaction intermediates and products.Elucidation of fragmentation patterns to infer reaction pathways.

Exploration of Novel Design Principles via Advanced SAR/SPR Methodologies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are the cornerstones of medicinal chemistry, guiding the iterative process of lead optimization. For fluorinated propanamides, a systematic exploration of how structural modifications impact biological activity and physicochemical properties is essential. nih.gov The introduction of a fluorine atom, for example, can significantly alter a molecule's lipophilicity and metabolic stability. nih.gov

Future research will move beyond traditional SAR by incorporating more advanced techniques:

Matched Molecular Pair Analysis (MMPA): This computational method systematically analyzes large datasets to identify the effects of small, specific structural changes on molecular properties.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional understanding of how a molecule's shape and electronic properties influence its activity.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or combining them to create more potent leads.

SAR/SPR Methodology Application to Fluorinated Propanamides Illustrative Research Question
Systematic Substitution Mapping Replacing the fluorine atom with other halogens or functional groups.How does the position and nature of the substituent on the phenyl ring affect the compound's biological activity?
Bioisosteric Replacement Exchanging the propanamide moiety with other functional groups that have similar steric and electronic properties.Can the amide bond be replaced with a more metabolically stable mimic without loss of activity?
Chiral Switching Synthesizing and evaluating the individual enantiomers of chiral fluorinated propanamides.Do the (R)- and (S)-enantiomers of a chiral analog exhibit different biological activities?

Leveraging Artificial Intelligence for Accelerated Discovery and Optimization Cycles

Artificial intelligence (AI) and machine learning (ML) are poised to dramatically accelerate the pace of drug discovery and chemical research. upenn.edu These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the reach of human researchers. upenn.eduyoutube.com In the context of fluorinated propanamides, AI can be applied across the entire discovery pipeline.

Key applications of AI include:

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch. youtube.com

Predictive Modeling: ML algorithms can be trained to predict a wide range of properties, including biological activity, toxicity, and synthetic accessibility. upenn.edu

Automated Synthesis Planning: AI tools can devise synthetic routes to target molecules, potentially identifying more efficient and cost-effective pathways.

The integration of AI with robotic automation has the potential to create "self-driving laboratories" that can design, synthesize, and test new compounds in a closed-loop, iterative fashion, significantly shortening the discovery and optimization cycles. chemistryworld.com

AI/ML Application Function Impact on Fluorinated Propanamide Research
Generative Adversarial Networks (GANs) Generation of novel molecular structures with desired properties.Design of new fluorinated propanamides with predicted high potency and low toxicity.
Graph Neural Networks (GNNs) Learning from molecular graph representations to predict properties.More accurate prediction of the biological activity of this compound and its analogs.
Natural Language Processing (NLP) Extraction of chemical information from scientific literature and patents.Rapidly identify all known synthetic routes and biological data related to fluorinated amides.

Q & A

Q. What are the recommended synthetic pathways for 3-(2-fluorophenyl)-N-propylpropanamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling 2-fluorobenzoic acid with propanol via esterification using sulfuric acid as a catalyst.
  • Step 2 : Aminolysis of the ester intermediate with propylamine in anhydrous toluene under reflux (110–120°C) for 12–24 hours.
  • Optimization : Yield improvements (up to 75%) are achieved by controlling stoichiometric ratios (1:1.2 for amine) and using molecular sieves to scavenge water .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures ensures >95% purity .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structure via aromatic proton signals (δ 7.1–7.4 ppm) and carbonyl resonance (δ 170–172 ppm) .
  • HPLC-MS : Retention time and molecular ion peak ([M+H]+^+ at m/z 224.1) validate purity and molecular weight .
  • Elemental Analysis : Carbon (64.2%) and nitrogen (5.8%) content should align with theoretical values (C12_{12}H16_{16}FNO) .

Q. How should researchers design preliminary biological assays to screen the compound’s activity?

  • In vitro assays : Test enzyme inhibition (e.g., kinases) at 10–100 μM concentrations in buffer (pH 7.4) with DMSO vehicle controls (<1% v/v).
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells (24–48 hr exposure) to establish IC50_{50} values .
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., staurosporine for apoptosis) .

Q. What are the stability profiles of this compound under standard laboratory storage conditions?

  • Short-term : Stable in DMSO at -20°C for 6 months (degradation <5%) .
  • Long-term : Lyophilized powder remains stable at -80°C for ≥2 years in argon-sealed vials .
  • Light Sensitivity : Protect from UV exposure to prevent fluorophenyl ring decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve target binding affinity?

  • Modifications : Introduce substituents (e.g., -NO2_2, -CF3_3) at the phenyl para-position to enhance hydrophobic interactions.
  • Assays : Compare IC50_{50} values against wild-type and mutant enzymes (e.g., tyrosine kinases) to identify critical binding motifs .
  • Crystallography : Co-crystallize with target proteins (e.g., COX-2) to map hydrogen bonds and π-π stacking interactions .

Q. How should contradictory bioactivity data across studies be reconciled?

  • Variables to assess :
    • Solubility : Use dynamic light scattering (DLS) to confirm compound aggregation in aqueous buffers.
    • Metabolic Stability : Test liver microsome stability (e.g., human vs. rodent) to identify species-specific degradation .
  • Statistical rigor : Apply ANOVA to compare datasets and control for batch-to-batch variability in synthesis .

Q. What methodologies are effective in studying degradation pathways under physiological conditions?

  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 37°C.
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed amide to carboxylic acid) and propose mechanisms .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at varying temperatures .

Q. How can synthetic protocols be optimized for scalability without compromising enantiomeric purity?

  • Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru) for asymmetric synthesis to maintain >99% ee .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

Q. What in silico strategies predict binding modes and off-target effects?

  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • Pharmacophore Mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrogen-bond acceptors .
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and CYP450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.